molecular formula C12H19NO3 B8615892 tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

Cat. No.: B8615892
M. Wt: 225.28 g/mol
InChI Key: ILTPHJJXQXKEND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-butyl4-oxo-6-azabicyclo[321]octane-6-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom and a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method starts with an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Another approach involves the desymmetrization of achiral tropinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the processes likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency.

Chemical Reactions Analysis

Types of Reactions

tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group.

    Substitution: The nitrogen atom in the bicyclic structure can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce alcohols or amines .

Scientific Research Applications

tert-butyl4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function .

Properties

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

tert-butyl 4-oxo-6-azabicyclo[3.2.1]octane-6-carboxylate

InChI

InChI=1S/C12H19NO3/c1-12(2,3)16-11(15)13-7-8-4-5-10(14)9(13)6-8/h8-9H,4-7H2,1-3H3

InChI Key

ILTPHJJXQXKEND-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(=O)C1C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate (800 mg, 3.52 mmol) in dry dichloromethane (75 ml) was added Celite (2 g), sodium acetate (0.82 g, 10 mmol) and pyridinium chlorochromate (1.1 g, 5.1 mmol). The mixture was stirred under nitrogen for 66 h. The dark suspension was diluted with ether (50 ml) and filtered through a plug of silica gel to give a light brown solution. Removal of solvent by rotary evaporation and purification by column chromatography of the residue, using a methanol/dichloromethane gradient (0-10% methanol) as eluent, gave the ketone as a pale yellow oil (770 mg, 96%).
Name
t-butyl 4-hydroxy-6-azabicyclo[3.2.1]octane-6-carboxylate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.82 g
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
96%

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